molecular formula C9H13BrO B1381314 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 251980-67-3

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No. B1381314
CAS RN: 251980-67-3
M. Wt: 217.1 g/mol
InChI Key: WCVVNAQKPNQJBW-UHFFFAOYSA-N
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Description

“2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the CAS Number: 251980-67-3 . It has a molecular weight of 217.11 . The IUPAC name for this compound is 2-bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde . The InChI code for this compound is 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” can be represented by the InChI code 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Geminal-Dimethyl Hydroporphyrins

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde: has been implicated in the synthesis of geminal-dimethyl hydroporphyrins, which are significant in the study of oxidation-resistant chlorins . These compounds have applications in understanding the electronics of the chlorin macrocycle and in the generation of E-ring-functionalized hydroporphyrins.

Infrared Spectroscopy and Density Functional Theory (DFT) Studies

This compound is used in the experimental and theoretical spectral investigation and conformational analysis by IR spectroscopy and DFT . Such studies are crucial for understanding the molecular structure and behavior of chemical compounds.

Pharmaceutical Chemistry

Derivatives of this compound are employed in pharmaceutical chemistry for the production of various therapeutic agents. They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .

Production of Agrochemicals and Cosmetics

The compound’s derivatives are also used in the chemical industry for the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes .

Ligand in Metal Coordination Chemistry

In coordination chemistry, this compound can act as a ligand, forming complexes with metals. This has implications in catalysis and materials science .

Nonlinear Optical Properties

There is potential for this compound to be used in the study of third-order nonlinear optical properties, which are important for the development of new photonic and optoelectronic devices .

Safety and Handling in Chemical Research

The compound’s safety data sheet provides important information on handling, storage, and precautions, which is essential for its use in chemical research and synthesis .

Precursor in Synthetic Chemistry

It serves as a precursor in the synthesis of various complex molecules, including psychoactive substances like Mephedrone (4-MMC), showcasing its versatility in synthetic chemistry .

Safety and Hazards

The safety information for “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVVNAQKPNQJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)Br)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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